Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
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Overview
Description
Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate: is a synthetic organic compound with the molecular formula C17H15ClN2O2S and a molecular weight of 346.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the reaction of 4-chloro-6-phenylthieno[2,3-d]pyrimidine with isopropyl acetate under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine: Shares a similar core structure but differs in the substituent groups.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These compounds have similar biological activities and are used in similar research applications.
Uniqueness: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
propan-2-yl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10(2)22-15(21)9-14-19-16(18)12-8-13(23-17(12)20-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQKPOZSKMFOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396522 |
Source
|
Record name | Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885460-48-0 |
Source
|
Record name | Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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